Cas no 2228710-64-1 (tert-butyl N-(1-amino-3-{imidazo1,2-apyrazin-3-yl}propan-2-yl)carbamate)

tert-butyl N-(1-amino-3-{imidazo1,2-apyrazin-3-yl}propan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(1-amino-3-{imidazo1,2-apyrazin-3-yl}propan-2-yl)carbamate
- EN300-1902207
- 2228710-64-1
- tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate
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- インチ: 1S/C14H21N5O2/c1-14(2,3)21-13(20)18-10(7-15)6-11-8-17-12-9-16-4-5-19(11)12/h4-5,8-10H,6-7,15H2,1-3H3,(H,18,20)
- InChIKey: JLLMHAUTDIFEJK-UHFFFAOYSA-N
- SMILES: O(C(NC(CN)CC1=CN=C2C=NC=CN12)=O)C(C)(C)C
計算された属性
- 精确分子量: 291.16952493g/mol
- 同位素质量: 291.16952493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 358
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.5Ų
- XLogP3: 0.8
tert-butyl N-(1-amino-3-{imidazo1,2-apyrazin-3-yl}propan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902207-0.5g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 0.5g |
$1632.0 | 2023-09-18 | ||
Enamine | EN300-1902207-1.0g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1902207-5g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 5g |
$4930.0 | 2023-09-18 | ||
Enamine | EN300-1902207-0.25g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 0.25g |
$1564.0 | 2023-09-18 | ||
Enamine | EN300-1902207-10.0g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1902207-2.5g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 2.5g |
$3332.0 | 2023-09-18 | ||
Enamine | EN300-1902207-5.0g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1902207-10g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 10g |
$7312.0 | 2023-09-18 | ||
Enamine | EN300-1902207-1g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 1g |
$1701.0 | 2023-09-18 | ||
Enamine | EN300-1902207-0.05g |
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate |
2228710-64-1 | 0.05g |
$1428.0 | 2023-09-18 |
tert-butyl N-(1-amino-3-{imidazo1,2-apyrazin-3-yl}propan-2-yl)carbamate 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
tert-butyl N-(1-amino-3-{imidazo1,2-apyrazin-3-yl}propan-2-yl)carbamateに関する追加情報
Comprehensive Guide to tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate (CAS No. 2228710-64-1)
tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate (CAS No. 2228710-64-1) is a specialized organic compound that has garnered significant interest in pharmaceutical research and drug development. This compound, often referred to by its abbreviated name, is a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring an imidazo[1,2-a]pyrazine core, makes it a valuable building block in medicinal chemistry.
The imidazo[1,2-a]pyrazine moiety is a heterocyclic scaffold known for its diverse biological activities. Researchers have explored its potential in targeting various diseases, including cancer, inflammation, and infectious diseases. The presence of the tert-butyl carbamate group in this compound enhances its stability and solubility, making it suitable for further chemical modifications. As a result, tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate is frequently used in the synthesis of small-molecule inhibitors and modulators of biological pathways.
One of the most searched questions related to this compound is: "What are the applications of tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate in drug discovery?" The answer lies in its versatility as a synthetic intermediate. Pharmaceutical companies and academic researchers utilize this compound to develop novel therapeutics, particularly in the fields of oncology and immunology. Its ability to serve as a precursor for imidazo[1,2-a]pyrazine derivatives has made it a focal point in the search for new drug candidates.
Another trending topic in the scientific community is the role of imidazo[1,2-a]pyrazine-based compounds in targeting protein-protein interactions (PPIs). PPIs are notoriously difficult to modulate with small molecules, but the rigid and planar structure of the imidazo[1,2-a]pyrazine scaffold offers a promising solution. tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate serves as a critical starting material for designing such inhibitors, which are being investigated for their potential to treat complex diseases like cancer and autoimmune disorders.
The synthesis of tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate typically involves multi-step organic reactions, including protection and deprotection strategies to ensure the integrity of the functional groups. Researchers often employ techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound. These analytical methods are essential for ensuring the reproducibility and reliability of the synthetic process, which is crucial for its application in drug development.
In recent years, the demand for imidazo[1,2-a]pyrazine derivatives has surged due to their potential in addressing unmet medical needs. For instance, the COVID-19 pandemic has highlighted the importance of antiviral research, and compounds like tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate are being explored for their ability to inhibit viral replication. This aligns with the growing interest in broad-spectrum antiviral agents, a hot topic in both academic and industrial settings.
From a commercial perspective, tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate is available from several chemical suppliers, often in milligram to gram quantities for research purposes. Its price and availability can vary depending on the purity and scale of production. Researchers looking to purchase this compound should verify the supplier's credentials and ensure that the product meets their specific requirements.
Looking ahead, the future of tert-butyl N-(1-amino-3-{imidazo[1,2-a]pyrazin-3-yl}propan-2-yl)carbamate appears promising, with ongoing studies exploring its potential in new therapeutic areas. As the field of medicinal chemistry continues to evolve, this compound is likely to remain a valuable tool for scientists aiming to develop innovative treatments for challenging diseases. Its combination of structural uniqueness and functional versatility ensures its relevance in the ever-expanding landscape of drug discovery.
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